2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine
Description
2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3-fluorobenzenesulfonyl group and a pyrimidine ring substituted with N,N,6-trimethyl groups. The unique structure of this compound makes it a valuable candidate for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H22FN5O2S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22FN5O2S/c1-13-11-16(21(2)3)20-17(19-13)22-7-9-23(10-8-22)26(24,25)15-6-4-5-14(18)12-15/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
GVQDTADGMFWLNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.
Introduction of the 3-Fluorobenzenesulfonyl Group: The piperazine intermediate is then reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 3-fluorobenzenesulfonyl group.
Formation of the Pyrimidine Ring: The final step involves the reaction of the substituted piperazine with a pyrimidine precursor, such as 4-chloro-6-methylpyrimidine, under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
- 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
- 2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-yl]-4-methoxypyrimidine
Uniqueness
2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
